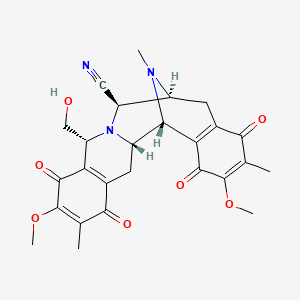

Jorunnamycin A

Description

Structure

3D Structure

Properties

Molecular Formula |

C26H27N3O7 |

|---|---|

Molecular Weight |

493.5 g/mol |

IUPAC Name |

(1R,2S,10R,12R,13S)-10-(hydroxymethyl)-7,18-dimethoxy-6,17,21-trimethyl-5,8,16,19-tetraoxo-11,21-diazapentacyclo[11.7.1.02,11.04,9.015,20]henicosa-4(9),6,15(20),17-tetraene-12-carbonitrile |

InChI |

InChI=1S/C26H27N3O7/c1-10-21(31)12-7-15-20-19-13(22(32)11(2)26(36-5)24(19)34)6-14(28(20)3)16(8-27)29(15)17(9-30)18(12)23(33)25(10)35-4/h14-17,20,30H,6-7,9H2,1-5H3/t14-,15-,16-,17-,20-/m0/s1 |

InChI Key |

JHAXVYBLQNHGFS-LLYLOPHFSA-N |

Isomeric SMILES |

CC1=C(C(=O)C2=C(C1=O)C[C@H]3[C@H]4C5=C(C[C@H](N4C)[C@@H](N3[C@H]2CO)C#N)C(=O)C(=C(C5=O)OC)C)OC |

Canonical SMILES |

CC1=C(C(=O)C2=C(C1=O)CC3C4C5=C(CC(N4C)C(N3C2CO)C#N)C(=O)C(=C(C5=O)OC)C)OC |

Synonyms |

jorunnamycin A |

Origin of Product |

United States |

Synthetic and Biosynthetic Investigations of Jorunnamycin a

Biosynthetic Hypotheses and Proposed Pathways for Jorunnamycin A

The biosynthesis of the complex pentacyclic scaffold of tetrahydroisoquinoline (THIQ) alkaloids like this compound is believed to originate from amino acid precursors. oup.com The proposed pathway involves nonribosomal peptide synthetases (NRPS) that facilitate unique enzymatic Pictet-Spengler cyclizations. acs.orgnih.gov In the case of the related saframycins, the scaffold is assembled from L-alanine, glycine, and two molecules of L-tyrosine. oup.com A key enzymatic module, SfmC, is a dual Pictet-Spenglerase that has been identified as responsible for catalyzing the iterative regio- and stereoselective cyclizations to construct the core pentacyclic intermediate. nih.govresearchgate.net This enzymatic machinery first reduces a thioester intermediate to release an aldehyde, which then undergoes a Pictet-Spengler reaction with a tyrosine derivative to form the first THIQ ring. oup.combeilstein-journals.org This process is repeated to construct the second THIQ ring, ultimately forming the complex bis-THIQ skeleton. oup.com

Biomimetic syntheses have provided significant support for the proposed biosynthetic pathway of this compound and its congeners. These synthetic strategies mimic the key bond-forming events of the natural pathway, primarily relying on the Pictet-Spengler reaction, a form of electrophilic aromatic substitution. nih.govnih.gov The success of laboratory syntheses in constructing the tetrahydroisoquinoline motifs using Pictet-Spengler cyclizations lends credence to the hypothesis that similar enzymatic, regio- and stereocontrolled Pictet-Spengler reactions are central to the biosynthesis. oup.comsci-hub.se The ability to form the complex pentacyclic core under laboratory conditions that echo the proposed biological steps validates the hypothesized condensation of β-arylethylamine precursors with carbonyl compounds as a foundational step in the natural production of these alkaloids. mdpi.com

Total Synthesis Approaches to this compound and Its Congeners

The potent biological activity and structural complexity of this compound have made it a prominent target for total synthesis. Various strategies have been developed, ranging from those that closely follow the biosynthetic blueprint to others that deliberately diverge to access novel analogs.

Chemo-enzymatic approaches merge the precision of biological catalysts with the flexibility of synthetic chemistry. A notable synthesis of this compound utilized a recombinant nonribosomal peptide synthetase (NRPS) module, SfmC, which is responsible for the biosynthesis of the related compound saframycin A. acs.orgnih.gov Researchers designed and chemically synthesized substrate analogs that could be processed by the promiscuous SfmC enzyme. acs.orgbeilstein-journals.org This strategy streamlined the construction of the complex pentacyclic skeleton by coupling the SfmC-catalyzed multistep enzymatic conversion with subsequent chemical manipulations, such as cyanation and N-methylation. nih.govbeilstein-journals.org This approach enabled rapid access to the functionalized pentacyclic core, which could then be converted to this compound through straightforward chemical steps like hydrolysis and oxidation. beilstein-journals.org The chemo-enzymatic process proved highly efficient, furnishing the elaborated pentacyclic skeleton in a single day from two simple synthetic starting materials without the need to isolate intermediates. acs.orgnih.gov

Table 1: Key Enzyme in Chemo-Enzymatic Synthesis of this compound

| Enzyme | Class | Role in Synthesis | Finding |

| SfmC | Nonribosomal Peptide Synthetase (NRPS) / Pictet-Spenglerase | Catalyzes the iterative, regio- and stereoselective Pictet-Spengler cyclizations to form the pentacyclic bis-THIQ core. nih.govresearchgate.net | Accepts synthetic substrate analogs, enabling a rapid and flexible chemo-enzymatic route to the this compound scaffold and its derivatives. acs.orgoup.com |

Achieving enantioselectivity is a critical challenge in the synthesis of chiral molecules like this compound. An elegant total synthesis of (–)-Jorunnamycin A was accomplished using asymmetric catalysis as a key strategy. nih.govblogspot.com This approach deliberately diverged from biomimetic pathways and instead utilized modern transition-metal catalysis. nih.govlondonlibrary.co.uk A pivotal step in this synthesis was an iridium-catalyzed asymmetric hydrogenation of a bis-isoquinoline intermediate. researchgate.netthieme-connect.com This reaction, optimized with a specific chiral phosphine (B1218219) ligand (BTFM-Xyliphos), established the crucial stereochemistry of the pentacyclic core with high diastereoselectivity and enantioselectivity (88% ee, which was improved to >99% ee after recrystallization). thieme-connect.com This catalytic method provides a powerful tool for controlling stereochemistry, a frequent challenge in natural product synthesis.

Table 2: Asymmetric Hydrogenation Catalyst System

| Catalyst Component | Type | Purpose |

| [Ir(cod)Cl]₂ | Iridium Pre-catalyst | Provides the active iridium metal center for the hydrogenation reaction. thieme-connect.com |

| BTFM-Xyliphos | Chiral Ferrocene-based Diphosphine Ligand | Controls the facial selectivity of the hydrogenation, leading to the desired enantiomer. thieme-connect.com |

| H₂ (60 bar) | Reducing Agent | The source of hydrogen for the reduction of the bis-isoquinoline substrate. thieme-connect.com |

While biomimetic syntheses are elegant, they can be limited in scope, often restricted to the synthesis of natural product-like structures due to the requirements of the Pictet-Spengler reaction, which favors electron-rich aromatic rings. nih.govnsf.gov To overcome this limitation and enable the creation of a wider range of non-natural analogs for structure-activity relationship studies, divergent, non-biomimetic routes have been developed. nih.govblogspot.com One such synthesis of this compound harnessed transition-metal catalysis for its three main bond-forming events, completely avoiding the traditional Pictet-Spengler cyclization for the core construction. nih.govnih.gov This approach allows for greater flexibility in the functionalization of the aromatic rings, opening the door to a more diverse set of potential drug candidates. researchgate.netblogspot.com By breaking from biomimicry, this strategy demonstrates the power of modern synthetic methods to access complex molecular architectures and their analogs that are inaccessible through nature-inspired routes. nih.gov

The synthesis of this compound has been a showcase for powerful reaction methodologies.

Pictet-Spengler Cyclization : This reaction is the cornerstone of biomimetic and many chemo-enzymatic syntheses of this compound and its family members. nih.govmdpi.com It involves the acid-mediated condensation of a β-arylethylamine with an aldehyde or ketone, followed by ring closure to form a tetrahydroisoquinoline. mdpi.comresearchgate.net In the context of this compound synthesis, iterative Pictet-Spengler reactions are used to build the two THIQ units that form the molecule's characteristic pentacyclic core. researchgate.netsci-hub.se

Transition-Metal Catalysis : Non-biomimetic strategies have prominently featured transition-metal catalysis. In the synthesis developed by Stoltz and colleagues, several key steps were mediated by transition metals:

A palladium-catalyzed Fagnou C-H activation/arylation was used to couple the two isoquinoline (B145761) precursors, forming the central bis-isoquinoline backbone. thieme-connect.com

An iridium-catalyzed asymmetric hydrogenation was employed to set the critical stereocenters of the molecule with high fidelity. thieme-connect.com

A late-stage palladium-catalyzed hydroxylation event was also utilized in the final steps toward the natural product. nih.gov

These modern catalytic methods provide an alternative and highly flexible approach to assembling the complex structure of this compound, enabling syntheses that are efficient and amenable to diversification. nih.govnih.gov

Semisynthesis and Derivativatization Strategies of this compound

Semisynthesis and derivatization are crucial strategies in medicinal chemistry, allowing for the structural modification of complex natural products like this compound to enhance their therapeutic properties. ontosight.ai These approaches use the natural product as a starting scaffold, which is often more efficient than attempting a full chemical synthesis from simple precursors. nih.gov For this compound, a member of the bistetrahydroisoquinoline (bis-THIQ) alkaloids known for potent antitumor activity, these modifications are aimed at improving efficacy, altering selectivity, and overcoming limitations of the parent compound. nih.govnih.gov

Researchers have employed various synthetic strategies to create a diverse range of this compound analogs. These include chemo-enzymatic methods, which combine the precision of enzymatic reactions with the flexibility of chemical synthesis, and non-biomimetic routes that utilize modern transition-metal catalysis. nih.govbeilstein-journals.org Such approaches provide access to novel analogs that would be difficult to produce through traditional methods that mimic the natural biosynthetic pathways. nih.govnsf.gov The primary goal is the systematic exploration of the molecule's structure-activity relationships (SAR) to develop new and more effective anticancer agents. nsf.gov

Synthesis of Analogs for Enhanced Biological Activity

The quest for improved biological activity has driven the synthesis of numerous this compound analogs. By modifying different parts of its complex pentacyclic structure, scientists can probe how these changes affect its cytotoxicity against cancer cell lines. nsf.gov

One innovative approach involves a non-biomimetic synthetic route that enables the creation of a diverse set of analogs. This strategy has been used to prepare mono-hydroxylated derivatives that show interesting differences in activity based on the position of the hydroxyl group. For example, an analog with oxygenation only on the E-ring of the molecule displayed cytotoxicity levels comparable to the natural product, while another analog showed significantly different activity, highlighting the importance of substituent placement. nsf.gov

Chemo-enzymatic strategies have also proven effective for generating analogs. These methods can facilitate the rapid construction of the complex pentacyclic core, which can then be chemically modified. beilstein-journals.org For instance, a key enzyme module, SfmC, has been used to build the core scaffold, which is then converted through chemical steps into this compound or its derivatives. beilstein-journals.orgresearchgate.net This integration of enzymatic and chemical steps provides a versatile and efficient platform for producing a variety of analogs for biological evaluation. beilstein-journals.orgoup.com These synthetic campaigns are often described as "function-oriented synthesis" or "diversity-oriented synthesis," sharing the common objective of exploring bioactive chemical space. nsf.gov

Specific Structural Modifications (e.g., 22-O-Ester Derivatives)

A significant focus of derivatization efforts has been the modification of the side chain at the C-22 position of this compound. mdpi.com This has led to the successful synthesis of various ester and amino ester derivatives.

One key study involved the preparation of eighteen different 22-O-ester derivatives of this compound. nih.gov The subsequent evaluation of their cytotoxicity against human non-small-cell lung cancer (NSCLC) cells revealed important structure-activity relationships. It was discovered that derivatives containing a nitrogen-heterocyclic ring in the ester moiety exhibited enhanced cytotoxicity. nih.gov

Among the synthesized compounds, 22-O-(4-pyridinecarbonyl) ester 6a , also referred to as 22-(4′py)-JA , emerged as the most potent derivative. mdpi.comnih.gov This specific analog demonstrated a remarkable increase in cytotoxicity, being 21 times more potent against the H292 lung cancer cell line and 5 times more potent against the H460 line when compared to renieramycin M, a major related alkaloid. nih.gov Further investigation into the mechanism of 22-(4′py)-JA confirmed its strong apoptosis-inducing effects in NSCLC cells, mediated through the ERK/MEK/Bcl-2 signaling pathway. mdpi.com This highlights how targeted chemical modification at the C-22 position can significantly amplify the anticancer properties of the this compound scaffold. mdpi.comnih.gov

Preclinical Biological Activities and Therapeutic Potential of Jorunnamycin a

Broad-Spectrum Anticancer Activity of Jorunnamycin A

This compound, a bistetrahydroisoquinolinequinone originally isolated from the Thai blue sponge Xestospongia sp., has demonstrated significant potential as an anticancer agent. researchgate.netnih.gov Its efficacy has been observed across a variety of cancer models, highlighting its broad-spectrum activity. A semisynthetic derivative, 22-(4′-pyridinecarbonyl) this compound, has also been developed and, in some cases, has shown even greater potency than the parent compound. acs.orgmdpi.com

Efficacy in Lung Cancer Models (Non-Small Cell Lung Carcinoma)

This compound and its derivatives have shown notable activity against non-small cell lung cancer (NSCLC), the most common type of lung cancer, which is often associated with a poor prognosis due to high rates of metastasis. acs.org

In vitro studies have demonstrated that this compound can reduce the viability of various human lung cancer cell lines, including H460, H23, and A549. nih.gov It has been shown to diminish the frequency of cancer spheroid-initiating cells, suggesting it can target the cancer stem-like cell (CSC) subpopulation. nih.gov Specifically, in H460 cells, this compound at non-toxic concentrations significantly reduced colony formation. nih.gov Furthermore, pretreatment with this compound has been found to sensitize lung CSCs to cisplatin-induced apoptosis, a standard chemotherapy agent for lung cancer. nih.govresearchgate.net This sensitizing effect was observed in CSC spheroids from H460, H23, and A549 cells. nih.gov

The derivative, 22-(4′-py)-JA, has also been shown to have strong cytotoxic effects on NSCLC cells. mdpi.com It significantly reduces the number of viable H460 and A549 cells and has demonstrated a more potent inhibitory effect on cell invasion compared to the parent this compound. acs.org In vivo studies using a tail vein metastasis assay in nude mice showed that 22-(4′-py)-JA significantly reduced the number of metastatic nodules in the lungs, confirming its potent antimetastatic activity in NSCLC. acs.orgnih.gov

Table 1: Cytotoxicity of this compound in Human Lung Cancer and Normal Lung Epithelial Cells

| Cell Line | Cell Type | IC50 (µM) | IG50 (µM) |

|---|---|---|---|

| H460 | Lung Cancer | 0.52 ± 0.04 | 0.21 ± 0.02 |

| H23 | Lung Cancer | 0.65 ± 0.06 | 0.28 ± 0.03 |

| A549 | Lung Cancer | 0.78 ± 0.05 | 0.35 ± 0.04 |

| BEAS-2B | Normal Bronchial Epithelium | > 10 | > 10 |

Data derived from a previous study, indicating the selective anticancer activity of this compound with higher IC50 and IG50 values in normal cells compared to various lung cancer cells. nih.gov

Activity in Pancreatic Ductal Adenocarcinoma Models

Pancreatic ductal adenocarcinoma (PDAC) is a particularly aggressive cancer, often characterized by oncogenic KRAS mutations that contribute to chemoresistance. nih.govresearchgate.net this compound has shown potent anticancer activity against PDAC cells, regardless of their KRAS mutation status. researchgate.net

Studies have demonstrated that this compound induces apoptosis in various human pancreatic cancer cell lines, including those with different KRAS variants such as SUIT-2 (KRAS G12D), TKCC-10 (KRAS G12V), and MIA PaCa-2 (KRAS G12C). researchgate.net The compound has been shown to have a strong binding affinity for the KRAS G12D protein variant. researchgate.net

Importantly, this compound exhibits synergistic effects when combined with standard chemotherapeutic agents used for PDAC, such as oxaliplatin (B1677828), SN-38, paclitaxel, 5-fluorouracil, and gemcitabine (B846). researchgate.netresearchgate.net The combination of this compound with oxaliplatin, in particular, significantly enhanced the cytotoxicity of oxaliplatin, reducing its IC50 values. researchgate.net This synergistic effect was also validated in KRAS G12D spheroids and patient-derived PDAC organoids. researchgate.net Mechanistically, the combination therapy was found to enhance the activation of caspase-3/7 and suppress key KRAS-mediated survival pathways. nih.govresearchgate.net

Activity in Other Cancer Models (e.g., Colon, Breast, Bladder Carcinoma)

The anticancer effects of this compound extend to other types of cancers, including colon, breast, and bladder carcinomas. mdpi.com

In the context of muscle-invasive bladder cancer (MIBC), a particularly aggressive form of bladder cancer, this compound has been identified as a novel suppressor. nih.govjnj.com It has been found to have a specific inhibitory effect on MIBC cells. nih.gov Research has indicated that this compound may directly interact with molecules such as fatty acid synthase (FASN) and DNA topoisomerase 1 (TOP1) in bladder cancer cells, contributing to its inhibitory effects. nih.gov

Antimetastatic Effects of this compound

A key aspect of the therapeutic potential of this compound lies in its ability to combat metastasis, a major cause of mortality in cancer patients. nih.govacs.org

Inhibition of Epithelial-to-Mesenchymal Transition (EMT)

Epithelial-to-Mesenchymal Transition (EMT) is a critical process by which cancer cells gain migratory and invasive properties. This compound has been shown to inhibit EMT in human lung cancer cells. nih.govresearchgate.netacs.org

Treatment with this compound leads to an increase in the epithelial marker E-cadherin and a decrease in mesenchymal markers such as vimentin (B1176767) and snail. nih.govacs.org This shift in protein expression indicates a reversal of the EMT process, which can reduce the metastatic potential of cancer cells. The inhibition of EMT by this compound is associated with the suppression of the Akt and Erk signaling pathways. nih.govacs.org

Sensitization of Anoikis and Detachment-Induced Cell Death

Anoikis is a form of programmed cell death that occurs when cells detach from the extracellular matrix. Cancer cells often develop resistance to anoikis, which allows them to survive and metastasize. This compound has been found to sensitize human lung cancer cells to anoikis. nih.govresearchgate.netacs.org

By promoting detachment-induced cell death, this compound helps to prevent the survival of circulating tumor cells, a critical step in the metastatic cascade. nih.govacs.org This effect is mediated through the downregulation of pro-survival proteins such as p-Akt and p-Erk, as well as the anti-apoptotic proteins Bcl-2 and Mcl-1. nih.govacs.org

Suppression of Anchorage-Independent Growth

This compound has demonstrated a significant ability to inhibit anchorage-independent growth, a critical characteristic of cancer cells that enables them to proliferate without being attached to a solid surface, a key step in metastasis. nih.gov This capacity is often evaluated using a soft agar (B569324) colony formation assay, which is considered a stringent test for malignant transformation. nih.govcase.edu

In studies involving human lung cancer cell lines, this compound has been shown to suppress the formation of colonies in soft agar. mdpi.comacs.orgnih.gov For instance, in CSC-enriched spheroids of H460, H23, and A549 lung cancer cells, this compound at non-toxic concentrations inhibited anchorage-independent growth. mdpi.com The reduction in both the number and size of colonies was observed in a dose- and time-dependent manner. mdpi.com Specifically, in CSC-enriched A549 spheroids, even low concentrations of this compound were effective at inhibiting this growth. mdpi.com

This suppression of anchorage-independent growth is linked to the compound's ability to interfere with key survival pathways and induce a form of cell death known as anoikis, or detachment-induced apoptosis. acs.orgnih.gov By promoting anoikis and inhibiting the epithelial-to-mesenchymal transition (EMT), this compound effectively hinders the ability of cancer cells to survive and grow in an unattached state, highlighting its potential as an agent against lung cancer metastasis. mdpi.comacs.orgnih.gov

Table 1: Effect of this compound on Anchorage-Independent Growth of Lung Cancer Cells

| Cell Line | Concentration of this compound (µM) | Observation | Reference |

|---|---|---|---|

| H460 | 0.05 - 0.5 | Inhibition of colony formation in soft agar | mdpi.comacs.org |

| H23 | 0.05 - 0.5 | Significant suppression of colony formation at 0.5 µM | mdpi.com |

| A549 | 0.05 - 0.5 | Inhibition of colony formation in a time- and dose-dependent manner | mdpi.com |

Inhibition of Cancer Cell Invasion and Angiogenesis

This compound and its derivatives have shown notable potential in curbing cancer cell invasion and angiogenesis, two fundamental processes in tumor metastasis. acs.orgnih.govacs.org The invasive capacity of cancer cells relies on the degradation of the extracellular matrix (ECM), a process facilitated by enzymes like matrix metalloproteinases (MMPs), particularly MMP-2 and MMP-9. acs.orgnih.gov

A semi-synthetic derivative of this compound, 22-(4′-pyridinecarbonyl) this compound (22-(4′-py)-JA), has been shown to effectively inhibit the invasion of non-small-cell lung cancer (NSCLC) cells. acs.orgnih.govacs.org This inhibitory effect is attributed to the downregulation of MMP-2 and MMP-9, which is a consequence of the suppression of the AKT/mTOR signaling pathway. acs.orgacs.org

Angiogenesis, the formation of new blood vessels, is crucial for tumor growth and is often triggered by factors released by cancer cells in response to a hypoxic environment. acs.orgnih.gov Key players in this process include vascular endothelial growth factor (VEGF) and hypoxia-inducible factor-1α (HIF-1α). acs.orgnih.gov The derivative 22-(4′-py)-JA has been demonstrated to attenuate angiogenesis by inhibiting tube formation in human umbilical vein endothelial cells (HUVECs). acs.orgnih.govnih.gov This effect is mediated by the downregulation of HIF-1α and VEGF expression in NSCLC cells, also through the inhibition of the AKT/mTOR pathway. acs.orgugr.es

Cancer Stem Cell Targeting Capabilities of this compound

Suppression of Stem-Like Phenotypes

This compound has been identified as a potent suppressor of cancer stem-like cell (CSC) phenotypes, which are crucial for tumor initiation, drug resistance, and recurrence. mdpi.comnih.govresearchgate.net This has been particularly observed in human lung cancer cells. mdpi.comnih.gov

The compound has been shown to inhibit the formation and self-renewal of cancer spheroids, which are 3D cell cultures enriched with CSCs. mdpi.comnih.gov In limiting dilution assays with H23 and A549 lung cancer cells, this compound inhibited the spheroid-forming capability at various concentrations. mdpi.comresearchgate.net Furthermore, it led to a reduction in the size of CSC-enriched spheroids over time. researchgate.net

A key indicator of CSCs is the expression of the surface marker CD133. researchgate.net Treatment with this compound has been found to diminish the population of CD133-overexpressing cells within CSC-enriched spheroids. nih.govresearchgate.net This suggests that this compound can target and reduce the pool of cancer cells with stem-like properties. The ability of this compound to inhibit these stem-like phenotypes is linked to its capacity to induce cell death in detached cells and suppress the epithelial-to-mesenchymal transition (EMT), a process that generates cells with stem-like properties. mdpi.com

Downregulation of Stemness Transcription Factors (e.g., Nanog, Oct-4, Sox2)

The stem-like properties of cancer cells are maintained by a core set of transcription factors, including Nanog, Octamer-binding transcription factor 4 (Oct-4), and (Sex determining region Y)-box 2 (Sox2). nih.govresearchgate.net this compound has been shown to effectively downregulate the expression of these critical stemness factors. nih.govresearchgate.net

In studies on CSC-enriched spheroids from human lung cancer cells (H460, H23, and A549), treatment with this compound led to a dose-dependent decrease in both the mRNA and protein levels of Nanog, Oct-4, and Sox2. nih.govresearchgate.net For instance, in H460 CSC spheroids, this compound at a concentration of 0.5 µM significantly reduced the protein levels of Nanog and Oct-4, and a notable reduction in Sox2 was also observed. nih.gov

The mechanism behind this downregulation involves the activation of GSK-3β and the subsequent downregulation of β-catenin. nih.govresearchgate.net This signaling pathway is a known regulator of stemness. nih.gov The ability of this compound to deplete these essential transcription factors underscores its potential to disrupt the self-renewal and pluripotency programs that drive cancer stemness. nih.govresearchgate.net

Table 2: Effect of this compound on Stemness Transcription Factors in Lung CSC-Enriched Spheroids

| Cell Line | This compound Concentration (µM) | Effect | Reference |

|---|---|---|---|

| H460 | 0.1 - 0.5 | Dose-dependent downregulation of Nanog, Oct-4, and Sox2 mRNA and protein levels. | nih.govresearchgate.net |

| H23 | 0.5 | Diminished mRNA levels of Nanog, Oct-4, and Sox2. | nih.gov |

| A549 | 0.05 - 0.5 | Dramatic suppression of Nanog, Oct-4, and Sox2 mRNA expression, even at lower concentrations. | nih.gov |

Induction of Apoptosis by this compound

Apoptotic Pathway Activation (e.g., Caspase-3/7)

This compound and its derivatives have been shown to induce apoptosis, a form of programmed cell death, in various cancer cell lines. mdpi.comresearchgate.netnih.gov A key mechanism in the execution of apoptosis is the activation of a cascade of enzymes called caspases, with caspase-3 and caspase-7 being crucial executioner caspases. mdpi.com

In pancreatic ductal adenocarcinoma (PDAC) cells, a combination of this compound and the chemotherapeutic agent oxaliplatin was found to enhance the activation of caspase-3/7. researchgate.netresearchgate.netnih.govsciprofiles.com This enhanced activation of executioner caspases leads to the cleavage of cellular proteins and ultimately, cell death. researchgate.netnih.gov

Furthermore, the synthetic derivative 22-(4′-pyridinecarbonyl) this compound has demonstrated potent apoptosis-inducing effects in non-small-cell lung cancer (NSCLC) cells. mdpi.com Treatment with this compound led to a significant increase in both early and late apoptotic cells in a dose-dependent manner. mdpi.com This induction of apoptosis is mediated through the ERK/MEK/Bcl-2-dependent pathway. mdpi.com These findings highlight the potential of this compound and its analogues to trigger apoptotic cell death in cancer cells through the activation of key apoptotic pathways.

Modulation of Apoptosis-Related Proteins (e.g., Bcl-2, Mcl-1, p53)

This compound has been shown to exert its anticancer effects by modulating key proteins involved in the apoptotic pathway. Research indicates that this marine-derived compound can influence the expression levels of both anti-apoptotic and pro-apoptotic proteins, thereby promoting programmed cell death in cancer cells.

In studies involving human lung cancer cells, this compound treatment led to a notable alteration in the expression of the tumor suppressor protein p53 and members of the B-cell lymphoma 2 (Bcl-2) family. nih.gov Specifically, in cancer stem-like cell (CSC)-enriched spheroids from human lung cancer cells, this compound induced an upregulation of p53 in a dose-dependent manner. nih.gov This activation of p53 is significant as it is a key modulator for drug sensitization in CSCs and promotes apoptosis. nih.gov

Concurrently with p53 activation, this compound was found to significantly decrease the levels of the anti-apoptotic protein Bcl-2. nih.govnih.gov This downregulation of Bcl-2 is a critical step in sensitizing cancer cells to apoptosis. nih.govsmolecule.com Interestingly, in one study on lung CSC-enriched spheroids, while Bcl-2 levels were reduced, the expression of another anti-apoptotic protein, myeloid cell leukemia 1 (Mcl-1), and the pro-apoptotic protein BAX was not significantly altered. nih.gov However, another study on human lung cancer cells under detachment conditions reported that this compound treatment caused the downregulation of both anti-apoptotic proteins Bcl-2 and Mcl-1. nih.gov

Further investigations into pancreatic ductal adenocarcinoma (PDAC) have reinforced the role of this compound in modulating these apoptotic regulators. In the context of combination treatment with oxaliplatin, this compound led to the downregulation of the anti-apoptotic proteins Mcl-1 and Bcl-2. nih.govresearchgate.netresearchgate.net This effect contributes to the enhanced apoptosis observed when this compound is combined with conventional chemotherapeutics. nih.gov The modulation of these key apoptosis-regulating proteins, including p53, Bcl-2, and Mcl-1, underscores the potential of this compound as a pro-apoptotic agent in cancer therapy. nih.govnih.gov

Table 1: Effect of this compound on Apoptosis-Related Proteins

| Protein | Cancer Type | Effect of this compound | References |

|---|---|---|---|

| p53 | Human Lung Cancer | Upregulation | nih.gov, nih.gov, nih.gov |

| Bcl-2 | Human Lung Cancer | Downregulation | nih.gov, nih.gov, smolecule.com, nih.gov |

| Pancreatic Ductal Adenocarcinoma | Downregulation (in combination with oxaliplatin) | nih.gov, researchgate.net | |

| Mcl-1 | Human Lung Cancer | Downregulation | nih.gov |

Synergistic Interactions of this compound with Conventional Chemotherapeutic Agents

A significant aspect of the therapeutic potential of this compound lies in its ability to act synergistically with established chemotherapeutic drugs. This synergy can enhance the efficacy of standard therapies, potentially allowing for reduced dosages and overcoming drug resistance.

Research has demonstrated that this compound can sensitize cancer cells to the cytotoxic effects of several conventional chemotherapeutic agents.

Cisplatin (B142131): In human lung cancer models, particularly in cancer stem-like cells (CSCs), pretreatment with this compound has been shown to considerably sensitize these cells to cisplatin-induced apoptosis. nih.govnih.govresearchgate.netchula.ac.th For instance, pretreating lung CSC-enriched spheroids with 0.5 μM this compound for 24 hours significantly enhanced the cytotoxic effects of a subsequent 25 μM cisplatin treatment. nih.govresearchgate.netmdpi.com This chemosensitizing effect is linked to this compound's ability to upregulate p53 and decrease Bcl-2 levels, thereby lowering the threshold for apoptosis. nih.govnih.gov The combination of this compound and cisplatin has also been observed to reduce the population of CD133-overexpressing cells, which are a marker for CSCs, indicating a synergistic effect in targeting these resistant cells. researchgate.netmdpi.com

Oxaliplatin: Synergistic interactions between this compound and oxaliplatin have been reported in pancreatic ductal adenocarcinoma (PDAC). nih.govresearchgate.net Studies using the Bliss independence model confirmed this synergy in various pancreatic cancer cell lines. nih.govresearchgate.net Notably, co-treatment with this compound at a concentration 10-fold lower than its individual effective dose significantly enhanced the cytotoxicity of oxaliplatin, reducing its IC50 value by approximately tenfold. nih.gov This potentiation of oxaliplatin's effect was validated in both 3D spheroid models and patient-derived PDAC organoids. nih.govresearchgate.net The mechanism behind this synergy involves the enhanced activation of caspase-3/7 and the downregulation of anti-apoptotic proteins Mcl-1 and Bcl-2. nih.gov

Gemcitabine: The synergistic potential of this compound extends to gemcitabine, another standard chemotherapeutic agent used in the treatment of pancreatic cancer. nih.govresearchgate.net Using the Bliss independence model, studies have identified synergistic interactions between this compound and gemcitabine in pancreatic cancer cell lines. researchgate.netresearchgate.net These findings suggest that this compound could be a valuable component in combination therapies for pancreatic cancer, enhancing the efficacy of existing treatment regimens. nih.govresearchgate.net

Table 2: Synergistic Interactions of this compound with Chemotherapeutic Agents

| Chemotherapeutic Agent | Cancer Type | Observed Synergistic Effect | References |

|---|---|---|---|

| Cisplatin | Human Lung Cancer | Enhanced apoptosis in cancer stem-like cells; Reduction of CD133-positive cells. | nih.gov, researchgate.net, nih.gov, mdpi.com |

| Oxaliplatin | Pancreatic Ductal Adenocarcinoma | Significantly enhanced cytotoxicity; Reduced IC50 of oxaliplatin; Enhanced caspase-3/7 activation. | nih.gov, researchgate.net, researchgate.net |

| Gemcitabine | Pancreatic Cancer | Synergistic anticancer effects observed in cell lines. | nih.gov, researchgate.net, researchgate.net |

Elucidation of Molecular Mechanisms and Cellular Targets of Jorunnamycin a

Modulation of Key Oncogenic Signaling Pathways by Jorunnamycin A

This compound has been shown to interfere with multiple signaling cascades that are fundamental to cancer cell proliferation, survival, and metastasis.

Mitogen-Activated Protein Kinase (MAPK) Pathway Modulation (e.g., ERK1/2, MEK1)

The Mitogen-Activated Protein Kinase (MAPK) pathway is a critical signaling cascade that regulates a wide array of cellular processes, including proliferation, differentiation, and apoptosis. news-medical.netresearchgate.net Dysregulation of this pathway is a common feature in many cancers. cicancer.org Evidence suggests that this compound and its derivatives can modulate this pathway.

A synthetic derivative, 22-(4-pyridinecarbonyl) this compound (22-(4'py)-JA), has been shown to induce apoptosis in non-small-cell lung cancer (NSCLC) cells through a mechanism dependent on ERK/Bcl-2. nih.gov Further computational analysis, including gene ontology and KEGG pathway enrichment, pointed towards molecules within the MAPK signaling pathway as potential targets for 22-(4'py)-JA in apoptosis induction. researchgate.net In silico molecular docking studies have also suggested a possible interaction between this derivative and key kinases in the MAPK cascade, namely ERK1/2 and MEK1. researchgate.net

Phosphatidylinositol 3-Kinase (PI3K)/AKT/mTOR Pathway Regulation

The PI3K/AKT/mTOR pathway is a central signaling network that governs cell growth, survival, and metabolism, and its overactivation is a frequent event in cancer. mdpi.comnih.govmdpi.com this compound has been demonstrated to be a potent inhibitor of this crucial survival pathway.

Studies have revealed that this compound attenuates the migration of lung cancer cells by directly inhibiting the activity of AKT. mdpi.com The compound also displays the ability to suppress cancer stem-like phenotypes by modulating the AKT survival pathway in human lung cancer cells that harbor KRAS mutations. researchgate.net

A semi-synthetic derivative, 22-(4′-pyridinecarbonyl) this compound, effectively suppresses the AKT/mTOR/p70S6K signaling axis. nih.gov This inhibition leads to the downregulation of key proteins involved in metastasis and angiogenesis, including matrix metalloproteinases (MMP-2 and MMP-9), hypoxia-inducible factor-1α (HIF-1α), and vascular endothelial growth factor (VEGF). nih.gov

| Pathway Component | Effect of this compound Derivative | Downstream Consequence |

| AKT | Inhibition/Suppression of Phosphorylation | Decreased cell migration and survival |

| mTOR | Suppression | Downregulation of downstream effectors |

| p70S6K | Suppression | Downregulation of HIF-1α and MMPs |

| HIF-1α | Downregulation | Reduced angiogenesis |

| VEGF | Downregulation | Reduced angiogenesis |

| MMP-2, MMP-9 | Downregulation | Decreased invasion and metastasis |

Glycogen Synthase Kinase-3 Beta (GSK-3β)/Beta-Catenin Cascade

The GSK-3β/β-catenin signaling pathway plays a significant role in development and disease, including cancer. nih.govnih.gov GSK-3β is a key enzyme that, when active, phosphorylates β-catenin, marking it for degradation and thereby inhibiting the Wnt/β-catenin signaling pathway. embopress.orgresearchgate.net

This compound has been found to modulate this cascade, particularly in the context of cancer stem-like cells (CSCs). Treatment of lung CSC-enriched populations with this compound leads to the activation of GSK-3β. nih.gov This activation results in the subsequent downregulation of β-catenin. nih.gov The depletion of β-catenin, in turn, causes a reduction in the expression of critical stemness transcription factors, including Nanog, Oct-4, and Sox2. nih.govnih.gov This evidence strongly supports the role of this compound in controlling CSC phenotypes through the GSK-3β/β-catenin pathway. nih.gov

| Protein | Effect of this compound (0.5 µM) | Consequence |

| p-GSK-3β/GSK-3β | Downregulation (indicative of GSK-3β activation) | Phosphorylation and degradation of β-catenin |

| β-catenin | Downregulation | Decreased nuclear translocation and target gene transcription |

| Nanog | Downregulation | Suppression of stem-like phenotypes |

| Oct-4 | Downregulation | Suppression of stem-like phenotypes |

| Sox2 | Downregulation | Suppression of stem-like phenotypes |

KRAS-Mediated Survival Pathway Interference (e.g., STAT3, B/C-RAF)

Mutations in the KRAS gene are among the most common drivers of human cancers, particularly pancreatic ductal adenocarcinoma (PDAC). nih.govresearchgate.net These mutations lead to the constitutive activation of downstream survival pathways. This compound has shown significant potential in interfering with these KRAS-mediated signals.

In PDAC cells, this compound, particularly when used in combination with the chemotherapeutic agent oxaliplatin (B1677828), effectively suppresses key survival pathways downstream of KRAS. nih.govresearchgate.net This includes the inhibition of STAT3, B/C-RAF, AKT, and ERK. nih.govresearchgate.net The combined treatment also leads to a notable downregulation of the anti-apoptotic proteins MCL-1 and BCL-2. nih.govresearchgate.net These findings underscore the potential of this compound as a therapeutic agent for KRAS-driven cancers. nih.gov

p53 Pathway Engagement

The tumor suppressor protein p53 is a critical regulator of the cell cycle and apoptosis, often referred to as the "guardian of the genome." Its activation in response to cellular stress can halt cell proliferation or induce programmed cell death.

Research has shown that this compound can engage and activate the p53 pathway. In cancer stem-like cell-enriched spheroids, treatment with this compound resulted in a dose-dependent upregulation of the p53 protein. nih.gov Pre-incubation of these spheroids with this compound (at concentrations of 0.05–0.5 µM) activated p53, which in turn led to the downregulation of the anti-apoptotic protein Bcl-2. nih.gov This modulation of the p53-Bcl-2 axis contributes to the chemosensitizing activity of this compound, making cancer cells more susceptible to apoptosis induced by other agents like cisplatin (B142131). nih.govnih.gov

Identification of Specific Molecular Targets of this compound

While the effects of this compound on various signaling pathways are well-documented, the identification of its direct molecular binding partners is an ongoing area of investigation. nih.govunivie.ac.at The identification of such targets is crucial for understanding its precise mechanism of action and for the development of more selective therapies. discoveryontarget.com

In silico molecular docking studies have provided initial insights into potential direct targets. These computational analyses have assessed the binding affinity of this compound for different variants of the KRAS protein, revealing a strong binding affinity for the KRAS G12D mutant. nih.govresearchgate.net This suggests that this compound may directly interact with this oncogenic protein to inhibit its function.

Furthermore, network pharmacology approaches combined with in silico analysis for the derivative 22-(4'py)-JA have suggested that the kinases ERK1/2 and MEK1 could be direct targets. researchgate.net However, it is important to note that while these computational studies are valuable for generating hypotheses, the direct binding and functional inhibition need to be validated through biochemical and biophysical experiments. nih.gov As of now, the direct molecular targets of this compound have not been fully elucidated experimentally. nih.gov

Kinase Targets (e.g., ERK1/2, MEK1, AKT)

This compound has been shown to modulate critical survival signaling pathways in cancer cells, with a notable impact on the Protein Kinase B (AKT) pathway. A semi-synthetic derivative, 22-(4′-pyridinecarbonyl) this compound, effectively suppresses the AKT/mTOR/p70S6K signaling cascade. researchgate.net This inhibition of AKT is a key mechanism underlying its anti-metastatic effects. researchgate.netnih.gov Computational analyses have further supported a strong and stable interaction between this this compound derivative and the AKT protein. researchgate.net

The role of this compound in relation to the Extracellular signal-regulated kinase (ERK) pathway appears to be more nuanced. One study indicated that a derivative, 22-(4′py)-JA, induces apoptotic cell death in a manner dependent on ERK/MEK signaling. nih.gov However, another investigation found that at low doses used to suppress cancer invasion and angiogenesis, the same derivative did not affect the levels of phosphorylated ERK, suggesting its effects may be concentration-dependent. researchgate.net

| Target | Compound | Observed Effect | Signaling Pathway | Reference |

|---|---|---|---|---|

| AKT | This compound / 22-(4′-py)-JA | Suppression / Inhibition | AKT/mTOR/p70S6K | researchgate.netnih.gov |

| ERK/MEK | 22-(4′py)-JA | Involved in apoptosis induction | ERK/MEK/Bcl-2 | nih.gov |

| ERK | 22-(4′-py)-JA (low dose) | Phosphorylation level unaffected | - | researchgate.net |

Anti-Apoptotic Protein Targets (e.g., Bcl-2, Mcl-1)

This compound directly influences the expression of proteins involved in the regulation of apoptosis. Studies have demonstrated that it significantly reduces the cellular levels of the anti-apoptotic protein B-cell lymphoma 2 (Bcl-2). dntb.gov.ua This downregulation of Bcl-2 is a critical step in sensitizing cancer cells to apoptosis. dntb.gov.uamdpi.com The induction of cell death by a this compound derivative has been explicitly linked to a Bcl-2-dependent mechanism. nih.gov

In contrast, research indicates that this compound treatment does not alter the expression of another key anti-apoptotic protein, Myeloid cell leukemia 1 (Mcl-1), suggesting a degree of selectivity in its targeting of apoptosis regulators. dntb.gov.ua

| Protein Target | Effect of this compound | Reference |

|---|---|---|

| Bcl-2 | Significantly reduced expression | nih.govdntb.gov.ua |

| Mcl-1 | Expression not altered | dntb.gov.ua |

Metastasis-Related Protein Targets (e.g., Matrix Metalloproteinases, HIF-1α, VEGF)

A derivative of this compound, 22-(4′-py)-JA, has demonstrated potent anti-metastatic activity by targeting key proteins involved in cancer cell invasion and angiogenesis. researchgate.net The compound's inhibitory effect on the AKT/mTOR signaling pathway leads to the subsequent downregulation of Matrix Metalloproteinases (MMP-2 and MMP-9), Hypoxia-inducible factor-1α (HIF-1α), and Vascular Endothelial Growth Factor (VEGF). researchgate.netnih.gov

MMPs are crucial for the degradation of the extracellular matrix, a necessary step for cancer cell invasion. researchgate.net HIF-1α and VEGF are key regulators of angiogenesis, the process of forming new blood vessels that supply tumors with nutrients. researchgate.net By downregulating these proteins, the this compound derivative effectively inhibits both tumor cell invasion and angiogenesis in preclinical models. researchgate.net

Cancer Stemness Transcription Factor Targets (e.g., Nanog, Oct-4, Sox2)

This compound has been shown to suppress the phenotypes associated with cancer stem cells (CSCs), a subpopulation of tumor cells responsible for therapeutic resistance and recurrence. dntb.gov.ua A primary mechanism for this activity is the significant downregulation of core stemness transcription factors. nih.govdntb.gov.ua

Specifically, treatment with this compound dramatically reduces the mRNA levels of Nanog, Octamer-binding transcription factor 4 (Oct-4), and SRY-Box Transcription Factor 2 (Sox2) in lung cancer stem cell-enriched spheroids. nih.govdntb.gov.ua These transcription factors are essential for maintaining the self-renewal and pluripotent characteristics of stem cells. dntb.gov.ua By suppressing these key regulators, this compound diminishes the cancer spheroid-initiating capabilities of lung cancer cells. dntb.gov.ua

| Transcription Factor | Observed Effect | Cell Model | Reference |

|---|---|---|---|

| Nanog | Downregulated mRNA level | CSC H460 spheroids | nih.govdntb.gov.ua |

| Oct-4 | Downregulated mRNA level | CSC H460 spheroids | nih.govdntb.gov.ua |

| Sox2 | Downregulated mRNA level | CSC H460 spheroids | nih.govdntb.gov.ua |

Other Identified Protein Interactions (e.g., Fatty Acid Synthase, Topoisomerase 1)

Integrated multi-omics analyses have identified Fatty Acid Synthase (FASN) and Topoisomerase 1 (TOP1) as direct targets of this compound in muscle-invasive bladder cancer. dntb.gov.ua High-throughput quantitative proteomics and transcriptomics, combined with pulldown assays and molecular docking, were employed to confirm these interactions. dntb.gov.ua This research points to FASN and TOP1 as key mediators of this compound's anticancer effects, expanding the known mechanistic landscape of this natural product. dntb.gov.ua

Computational and In Silico Approaches to Target Identification for this compound

Computational methods have been instrumental in elucidating the mechanisms of action for this compound and its derivatives, providing insights that complement experimental data.

Network Pharmacology Applications

Network pharmacology has been utilized to investigate the complex molecular mechanisms of 22-(4-pyridinecarbonyl) this compound in non-small-cell lung cancer (NSCLC). nih.gov This approach helps to map the interactions between the compound and multiple biological targets and pathways, offering a holistic view of its pharmacological effects. nih.gov By integrating systems biology and computational modeling, network pharmacology serves as a powerful tool to illustrate the molecular pathways affected by new compounds like the this compound derivative, aiding in the prediction of its therapeutic effects and potential mechanisms of action. researchgate.netnih.gov

Molecular Docking Analyses

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This in silico method is instrumental in understanding the molecular basis of the interaction between a ligand, such as this compound, and its macromolecular target, typically a protein. By simulating the binding process, molecular docking analyses can provide valuable insights into the binding affinity, mode, and specificity of the interaction, thereby guiding further experimental studies and drug development efforts.

Recent studies have employed molecular docking to elucidate the potential molecular targets of this compound and its derivatives, shedding light on the mechanisms underlying their potent anticancer activities. These computational analyses have focused on key proteins involved in cancer cell proliferation, survival, and metastasis.

One of the primary targets investigated for this compound is the KRAS protein, a key player in signaling pathways that control cell growth and survival, and which is frequently mutated in various cancers, including pancreatic ductal adenocarcinoma. researchgate.net Molecular docking analyses were performed to evaluate the binding affinity of this compound to different KRAS variants. The GOLD docking program was utilized for these simulations, which calculated fitness scores to estimate the binding strength. The results indicated that this compound can interact with both wild-type and mutant forms of KRAS. researchgate.net

The intermolecular interactions between this compound and the KRAS mutant subtypes (G12D, G12V, and G12C) as well as the wild-type (WT) KRAS were analyzed in detail. These interactions primarily involve hydrogen bonds and hydrophobic interactions with key amino acid residues within the binding pocket of the protein.

| KRAS Variant | Interacting Residues | Interaction Type |

|---|---|---|

| KRAS G12D | ASP12, GLY13, VAL14, LYS117, GLN121 | Hydrogen Bond, Hydrophobic |

| KRAS G12V | VAL12, GLY13, THR14, LYS117, GLN121 | Hydrogen Bond, Hydrophobic |

| KRAS G12C | CYS12, GLY13, ALA14, LYS117, GLN121 | Hydrogen Bond, Hydrophobic |

| Wild Type KRAS | GLY12, GLY13, GLN61, LYS117, GLN121 | Hydrogen Bond, Hydrophobic |

Furthermore, computational studies on a semi-synthetic derivative of this compound, 22-(4'-pyridinecarbonyl) this compound, have expanded the list of potential molecular targets. mdpi.comresearchgate.net Through a combination of network pharmacology and molecular docking, these analyses identified Mitogen-activated protein kinase kinase 1 (MEK1) and Extracellular signal-regulated kinase 1/2 (ERK1/2) as potential binding partners. mdpi.comresearchgate.net These proteins are crucial components of the MAPK/ERK signaling pathway, which is often dysregulated in cancer and plays a significant role in cell proliferation, differentiation, and survival.

The molecular docking analysis revealed potential interactions between 22-(4'-pyridinecarbonyl) this compound and the active sites of MEK1 and ERK1/2. researchgate.net These findings suggest that this compound and its derivatives may exert their anticancer effects by modulating the activity of these key signaling proteins.

| Compound | Predicted Protein Target | Signaling Pathway |

|---|---|---|

| This compound | KRAS (Wild Type and Mutants) | RAS/MAPK Pathway |

| 22-(4'-pyridinecarbonyl) this compound | MEK1 | MAPK/ERK Pathway |

| 22-(4'-pyridinecarbonyl) this compound | ERK1/2 | MAPK/ERK Pathway |

These molecular docking analyses provide a theoretical framework for understanding the molecular mechanisms of this compound's biological activity. By identifying potential protein targets and detailing the specific interactions at the atomic level, these computational studies offer valuable guidance for the design of future experiments to validate these targets and to develop more potent and selective anticancer agents based on the this compound scaffold.

Structure Activity Relationship Sar Studies and Analog Design for Jorunnamycin a

Impact of Core Bis-Tetrahydroisoquinoline (Bis-THIQ) Framework on Biological Activity

The bis-tetrahydroisoquinoline (bis-THIQ) natural products are a medicinally significant class of alkaloids renowned for their potent antitumor properties. acs.orgnih.gov This family includes clinically approved drugs like Trabectedin (Ecteinascidin 743) and Lurbinectedin, underscoring the therapeutic potential of this scaffold. acs.orgmdpi.com Jorunnamycin A shares this core pentacyclic framework with related compounds such as the renieramycins and saframycins. mdpi.commdpi.com This intricate and highly oxygenated pentacyclic carbon skeleton is a critical determinant of their biological activity. nih.gov

A key feature of the bis-THIQ core in compounds like this compound and its congeners is a central pro-iminium ion, which can exist as a carbinolamine or an α-aminonitrile moiety. nih.gov This functionality is believed to act as an in vivo alkylating agent, enabling the molecule to form covalent bonds with DNA, which ultimately triggers cell death. nih.gov The inherent architecture of the bis-THIQ framework correctly positions this reactive group for interaction with its biological target.

The significance of this core structure has spurred considerable interest in its total synthesis, not only to secure a supply for further research but also to generate novel analogs. acs.org Synthetic strategies have evolved from biomimetic approaches, which often rely on the Pictet-Spengler reaction, to more modern methods using transition-metal catalysis. nih.gov These newer, orthogonal routes provide the flexibility to create a wider diversity of non-natural analogs, including those with altered electronic properties like perfluorinated bis-THIQs, allowing for a deeper exploration of the SAR of the core framework. acs.orgnih.gov

Significance of C-22 Side Chain Modifications on Efficacy

The side chain at the C-22 position of the this compound framework has been identified as a prime target for chemical modification to enhance efficacy. This compound itself features a hydroxyl group at this position, distinguishing it from the related compound Renieramycin M, which has an angeloyl ester. researchgate.netnih.gov

Research has conclusively shown that the nature of the substituent at C-22 is essential for cytotoxic activity. mdpi.com Early studies demonstrated that the hydroxyl group functions as a crucial leaving group. mdpi.com Subsequent modifications aimed at improving this characteristic led to significant gains in potency. For instance, replacing the hydroxyl with fluorobenzoyl and trifluoromethyl benzoyl groups resulted in analogs with approximately 5- to 10-fold greater cytotoxicity against several lung cancer cell lines. mdpi.com

Further exploration revealed that introducing a pyridine (B92270) carbonyl ester at this position could boost potency even more dramatically. mdpi.com The analog 22-O-(4′-pyridinecarbonyl) this compound (22-(4′py)-JA) proved to be exceptionally potent, exhibiting cytotoxicity up to 20 times higher than that of its natural precursors, this compound and Renieramycin M. mdpi.com This derivative showed markedly improved activity against human colon (HCT116), breast (MDA-MB-435), and non-small-cell lung cancer (NSCLC) cell lines (H292 and H460). mdpi.comresearchgate.net

The following table summarizes the comparative cytotoxicity of this compound and several of its C-22 modified analogs, illustrating the profound impact of these substitutions.

| Compound/Analog | Modification at C-22 | Target Cell Line | Result (Compared to Parent Compound) |

| This compound | -OH (Parent Compound) | Multiple | Baseline Activity |

| Fluorobenzoyl derivative | -O-CO-C₆H₄F | Lung Cancers | ~5-10 fold increase in cytotoxicity. mdpi.com |

| Trifluoromethyl benzoyl derivative | -O-CO-C₆H₄CF₃ | Lung Cancers | ~5-10 fold increase in cytotoxicity. mdpi.com |

| 22-O-(4′-pyridinecarbonyl) this compound | 4'-pyridinecarbonyl ester | HCT116, MDA-MB-435, H292, H460 | ~20-fold higher cytotoxicity than this compound. mdpi.commdpi.com |

| 2'-Pyridinecarboxylic acid ester derivative | 2'-pyridinecarbonyl ester | HCT116, MDA-MB-435 | ~3-fold increase in cytotoxicity relative to Renieramycin M. researchgate.net |

Role of Nitrogen-Containing Heterocyclic Ester Substituents in Potency

The enhanced potency observed with pyridine carbonyl esters at C-22 highlights a broader principle in the SAR of this compound: the significant role of nitrogen-containing heterocyclic substituents. mdpi.comresearchgate.net Nitrogen heterocycles are considered "privileged structures" in medicinal chemistry, as they are present in a large percentage of FDA-approved small-molecule drugs and can participate in various non-covalent interactions with biological targets. openmedicinalchemistryjournal.commdpi.com

In the context of this compound analogs, the introduction of nitrogen-containing heterocyclic esters, particularly pyridinecarbonyl derivatives, has a remarkable positive effect on cytotoxicity. mdpi.comresearchgate.net The 22-O-(4′-pyridinecarbonyl) this compound is the most prominent example, demonstrating substantially greater potency than both the parent compound and other synthetic derivatives. mdpi.comresearchgate.net Another analog, a 2'-pyridinecarboxylic acid ester derivative, also exhibited a threefold increase in cytotoxicity compared to Renieramycin M. researchgate.net

The increased activity of these analogs is thought to stem from the unique chemical properties of the heterocyclic ring. The nitrogen atom can act as a hydrogen bond acceptor, and the aromatic system can engage in π-stacking interactions, potentially leading to stronger and more specific binding at the target site. Molecular docking studies with 22-(4'py)-JA have suggested that the pyridine moiety contributes to a higher number of bonding interactions with its target, the protein kinase AKT, compared to the parent this compound. nih.gov This enhanced interaction is believed to be responsible for the superior inhibition of critical cell signaling pathways. nih.gov

Rational Design of this compound Analogs for Improved Efficacy and Specificity

The insights gained from SAR studies have enabled the rational design of novel this compound analogs with the goals of improving efficacy, enhancing specificity, and overcoming limitations of the natural product. mdpi.comoup.com These design strategies leverage advanced synthetic methodologies to create molecules that are not readily accessible from natural sources.

One powerful approach is the use of chemo-enzymatic synthesis. beilstein-journals.orgbeilstein-journals.org This hybrid strategy combines the efficiency and selectivity of enzymatic transformations with the flexibility of chemical synthesis. oup.com Researchers have utilized enzymes with broad substrate tolerance, such as SfmC from the saframycin biosynthetic pathway, to construct the core bis-THIQ scaffold from synthetic substrate analogs. beilstein-journals.orgbeilstein-journals.org This method allows for the rapid and modular synthesis of a wide array of analogs with diverse side chains and functional groups, facilitating a more comprehensive exploration of the chemical space around the this compound scaffold. oup.comoup.com

Another innovative strategy involves breaking away from biosynthetic-mimicking pathways and employing modern synthetic organic chemistry, such as transition-metal-catalyzed cross-coupling reactions. nih.gov This approach has enabled the concise total synthesis of this compound and Jorumycin and, more importantly, opens the door to previously inaccessible non-natural analogs. acs.orgnih.gov By providing the ability to systematically vary substituents on the aromatic rings of the bis-THIQ core, this method allows for fine-tuning of the molecule's electronic and steric properties to optimize biological activity. acs.org

The ultimate goal of this rational design is to produce analogs with improved therapeutic profiles. For example, the design of 22-(4'py)-JA was a deliberate modification that not only increased potency but also elucidated a specific mechanism of action involving the AKT/mTOR signaling pathway, which is crucial for cancer cell invasion and angiogenesis. mdpi.comnih.gov Such targeted designs, which integrate SAR knowledge with an understanding of molecular mechanisms, hold great promise for developing the next generation of bis-THIQ-based anticancer therapeutics. oup.com

Methodological Advancements in Jorunnamycin a Research

In Vitro Experimental Models for Jorunnamycin A Assessment

In vitro models serve as the foundational platform for preclinical evaluation, allowing researchers to study the biological effects of this compound in a controlled laboratory setting.

Two-dimensional (2D) cell culture, or monolayer culture, represents a primary tool for assessing the direct cytotoxic effects of chemical compounds on cancer cells. In the context of this compound research, these assays are fundamental for determining the concentration-dependent viability of cancer cells upon exposure to the compound. The half-maximal inhibitory concentration (IC50) and the half-maximal growth inhibition (IG50) are key metrics derived from these assays.

Studies have demonstrated that this compound and its semisynthetic derivative, 22-(4′-pyridinecarbonyl) this compound (22-(4′-py)-JA), exhibit potent cytotoxicity against various human lung cancer cell lines. nih.govmdpi.com For instance, one study reported the IC50 and IG50 values of this compound in non-small-cell lung cancer (NSCLC) lines such as H460, H23, and A549, as well as in normal bronchial epithelial cells (BEAS-2B). nih.gov Another investigation into muscle-invasive bladder cancer (MIBC) found that this compound inhibited the proliferation of T24 and UM-UC-3 cells with IC50 values of 0.054 and 0.084 μM, respectively. researchgate.net The derivative 22-(4′py)-JA has shown even greater potency, being 15- to 20-fold more cytotoxic than the parent this compound in lung cancer cells. mdpi.com

| Cell Line | Cancer Type | Compound | IC50 (μM) | IG50 (μM) | Reference |

|---|---|---|---|---|---|

| H460 | Lung Cancer | This compound | 0.14 ± 0.01 | 0.08 ± 0.01 | nih.gov |

| H23 | Lung Cancer | This compound | 0.15 ± 0.01 | 0.09 ± 0.01 | nih.gov |

| A549 | Lung Cancer | This compound | 0.17 ± 0.02 | 0.11 ± 0.01 | nih.gov |

| BEAS-2B | Normal Bronchial Epithelial | This compound | 0.29 ± 0.01 | 0.19 ± 0.02 | nih.gov |

| T24 | Bladder Cancer | This compound | 0.054 | N/A | researchgate.net |

| UM-UC-3 | Bladder Cancer | This compound | 0.084 | N/A | researchgate.net |

To better mimic the complex architecture and microenvironment of in vivo tumors, researchers have employed three-dimensional (3D) spheroid models. nih.gov These models are more robust and biologically relevant for screening cancer treatments, as they can contain important tumor features like drug resistance and stem-like phenotypes. nih.gov

In this compound research, 3D spheroid assays have been instrumental in studying its effects on cancer stem-like cells (CSCs), which are known to contribute to therapeutic failure and tumor recurrence. nih.govnih.gov Studies have shown that this compound can suppress the spheroid-forming capability of human lung cancer cells. nih.gov Treatment with non-toxic concentrations of this compound (0.1–0.5 µM) led to a significant reduction in the relative size of CSC-enriched lung cancer spheroids. nih.gov Furthermore, it was observed that this compound diminishes the CD133-high population, a key CSC marker, within these spheroids. nih.gov Notably, the compound showed selective suppression of CSCs, as it did not significantly alter the self-renewal activity of normal lung stem cell-enriched spheroids. nih.gov

To dissect the specific mechanisms behind this compound's anticancer activity, a variety of targeted cellular assays have been utilized.

Transwell Invasion Assay: This assay is used to evaluate the metastatic potential of cancer cells. Research on the derivative 22-(4′-py)-JA demonstrated that it effectively inhibited tumor cell invasion in non-small-cell lung cancer (NSCLC) cells. nih.govacs.org

Tube Formation Assay: This assay assesses the angiogenic potential of compounds by measuring the ability of endothelial cells to form capillary-like structures. Studies showed that 22-(4′-py)-JA inhibited tube formation in human umbilical vein endothelial cells (HUVECs), suggesting anti-angiogenic properties. nih.govnih.gov

Apoptosis Detection Methods: this compound and its derivatives have been shown to induce programmed cell death, or apoptosis. Immunoblotting confirmed that 22-(4′py)-JA induces apoptotic cell death in NSCLC cells in an ERK/MEK/Bcl-2-dependent manner. mdpi.com Additionally, pretreatment with this compound was found to sensitize lung CSC-enriched spheroids to cisplatin-induced apoptosis. nih.govnih.gov

Limiting Dilution Assay (LDA): This assay is used to quantify the frequency of cells with self-renewal capacity, such as cancer stem cells. In studies on this compound, the LDA was used to observe the cancer spheroid-initiating cells. nih.gov The results showed that this compound inhibited the spheroid-forming capability of human lung cancer H23 cells at all tested non-toxic concentrations (0.05–0.5 µM), indicating a suppressive effect on the self-renewal of CSCs. nih.gov

In Vivo Preclinical Models for Antimetastatic Activity Evaluation

To validate the in vitro findings in a living organism, in vivo preclinical models are essential. A tail vein metastasis assay using nude mice has been employed to confirm the antimetastatic effects of 22-(4′-py)-JA. nih.govacs.org In this model, human lung cancer A549 cells were injected into the tail vein of the mice. acs.org Subsequent administration of 22-(4′-py)-JA resulted in a suppressed in vivo metastasis, evidenced by a decreased number of tumor colonies in the lungs of the treated mice. nih.govacs.orgnih.gov Another study utilized a xenograft mouse model to verify the in vivo anticancer effect of this compound on muscle-invasive bladder cancer. nih.gov These in vivo experiments provide crucial preclinical evidence supporting the antimetastatic potential of this compound and its derivatives. nih.gov

Integrative Omics and High-Throughput Screening Technologies in this compound Research

Modern research on this compound has leveraged integrative omics and high-throughput screening to gain a deeper, more comprehensive understanding of its mechanisms of action.

An integrated multi-omics analysis, combining high-throughput quantitative proteomics and transcriptomics, was used to investigate the pharmacological mechanism of this compound against muscle-invasive bladder cancer (MIBC). nih.gov This approach revealed that the compound's inhibitory effect is linked to the "cancer-related pathways" and identified fatty acid synthase (FASN) and topoisomerase 1 (TOP1) as direct protein interaction partners. researchgate.netnih.gov

In silico approaches, such as network pharmacology and molecular docking, have also been applied. nih.gov For the derivative 22-(4′-py)-JA, a network pharmacology approach was used to predict its targets in NSCLC, identifying ERK1/2 and MEK1 as potential key players in its apoptosis-inducing activity. mdpi.com Molecular docking experiments further elucidated the interaction between these compounds and their protein targets, showing strong and stable interactions between 22-(4′-py)-JA and the AKT protein, which is central to the AKT/mTOR signaling pathway that regulates metastasis. nih.govacs.org These high-throughput and integrative technologies are critical for identifying molecular targets and signaling pathways, thereby accelerating the development of this compound as a potential therapeutic agent. nih.gov

Future Research Directions and Prospects for Jorunnamycin a

Exploration of Additional Biological Activities and Therapeutic Applications

While the primary focus of Jorunnamycin A research has been its anticancer properties, its structural class, the bis-tetrahydroisoquinoline (bis-THIQ) alkaloids, is known for a wide spectrum of biological activities. nih.govnih.gov Future investigations should extend beyond oncology to explore other potential therapeutic applications.

Initial research into the broader bis-THIQ class has indicated strong antibiotic character against both gram-positive and gram-negative bacteria. nih.govresearchgate.net This suggests that this compound and its derivatives could be valuable leads in the development of new antimicrobial agents, a critical area of research given the rise of antibiotic-resistant bacteria. Further screening against diverse panels of pathogenic bacteria and fungi is warranted.

Moreover, many marine natural products exhibit anti-inflammatory, antiviral, and antiparasitic properties. mdpi.commdpi.com A comprehensive evaluation of this compound in relevant biological assays for these activities could reveal previously unknown therapeutic potentials. For instance, its ability to modulate signaling pathways in cancer cells, such as the AKT/mTOR pathway, might also be relevant in inflammatory or metabolic diseases. researchgate.netacs.org Exploring these avenues could significantly broaden the clinical prospects for this compound. nih.gov

Table 1: Potential Therapeutic Applications for this compound

| Therapeutic Area | Rationale | Research Focus |

|---|---|---|

| Antimicrobial | The bis-THIQ scaffold is known for antibacterial activity. nih.govresearchgate.net | Screening against panels of pathogenic bacteria and fungi, including resistant strains. |

| Anti-inflammatory | Modulation of signaling pathways involved in inflammation. | In vitro and in vivo models of inflammatory diseases. |

| Antiviral | Marine natural products are a rich source of antiviral compounds. mdpi.com | Screening against a diverse range of viruses. |

| Antiparasitic | Many marine alkaloids exhibit activity against parasites. mdpi.com | Testing against common human parasites like Plasmodium falciparum. |

Further Optimization of Synthetic Strategies for Scalability and Diversity

The limited availability of this compound from its natural source, the Thai blue sponge Xestospongia sp., necessitates efficient and scalable synthetic routes to support further research and development. nih.gov While several total syntheses have been reported, future efforts should focus on optimizing these strategies for large-scale production and for the generation of diverse analogs. nih.govnih.gov

A particularly promising avenue is the application of Diversity-Oriented Synthesis (DOS). mdpi.comcam.ac.uk By designing synthetic routes with strategic branching points, libraries of this compound analogs with varied substitution patterns can be generated efficiently. nih.govharvard.edu This would facilitate a more systematic exploration of the structure-activity relationship (SAR) and the identification of derivatives with improved properties.

Table 2: Comparison of Synthetic Approaches to this compound

| Synthetic Strategy | Key Features | Advantages for Future Research |

|---|---|---|

| Biomimetic (e.g., Pictet-Spengler) | Mimics the natural biosynthetic pathway. nih.gov | Often highly stereoselective. |

| Transition-Metal Catalysis | Employs modern catalytic methods for key bond formations. nih.govresearchgate.net | High efficiency (15 steps); enables synthesis of diverse, non-natural analogs. nih.govnih.gov |

| Convergent Approaches | Synthesizes key fragments separately before joining them. nih.gov | Can lead to high overall yields (e.g., 18.1% from L-tyrosine). nih.gov |

Deeper Elucidation of Molecular Mechanisms and Off-Target Effects

Understanding the precise molecular mechanisms by which this compound exerts its cytotoxic effects is crucial for its development as a therapeutic agent. It is known to function as an alkylating agent that covalently modifies DNA, ultimately leading to cell death. nih.govscispace.com However, recent studies have revealed more nuanced mechanisms, particularly in the context of cancer stem-like cells (CSCs).

This compound has been shown to suppress stem-like phenotypes in human lung cancer cells by downregulating key stemness transcription factors, including Nanog, Oct-4, and Sox2. nih.gov This effect appears to be mediated through the GSK-3β/β-catenin signaling pathway. nih.gov Further research is needed to identify the direct molecular targets of this compound that initiate this signaling cascade. Unraveling these upstream events will provide a more complete picture of its mechanism of action.

A critical area for future investigation is the identification of potential off-target effects. While the compound shows potent activity against cancer cells, its interaction with other cellular components could lead to unintended consequences. eurekalert.org Comprehensive proteomic and genomic studies, such as thermal proteome profiling or chemical proteomics, could be employed to identify direct binding partners and off-targets. A thorough understanding of its off-target profile is essential for predicting and mitigating potential toxicities in a clinical setting.

Development of Novel Analogs with Improved Efficacy, Specificity, and Pharmacological Profiles

The development of novel analogs of this compound is a promising strategy to enhance its therapeutic index. By systematically modifying its chemical structure, it may be possible to design derivatives with greater potency, improved selectivity for cancer cells, and more favorable pharmacological properties. mdpi.commdpi.com

Semisynthetic modifications of the this compound scaffold have already yielded promising results. For example, the synthesis of 22-O-ester derivatives has led to compounds with significantly increased cytotoxicity against non-small-cell lung cancer cells. acs.org Notably, 22-O-(4-pyridinecarbonyl) this compound was found to be 21-fold more potent than the natural product renieramycin M against the H292 lung cancer cell line. acs.org Another derivative, 22-(4′-pyridinecarbonyl) this compound, has shown potential in inhibiting lung cancer cell invasion and angiogenesis. acs.org

Future work should focus on creating analogs that can overcome drug resistance and exhibit better metabolic stability, as smaller bis-THIQ natural products can be susceptible to metabolic degradation. nih.gov The synthetic strategies that allow for modifications on the aromatic A- and E-rings are particularly valuable, as these could lead to analogs with improved pharmacological profiles. nih.gov The generation of a diverse library of such analogs, coupled with high-throughput screening, will be instrumental in identifying lead candidates with superior clinical potential. arjunatherapeutics.com

Q & A

Q. What are the primary molecular targets of Jorunnamycin A in cancer cells, and what experimental methodologies are used to identify them?

- Methodological Answer : Target identification involves biotin-labeled this compound pull-down assays combined with antigen-antibody hybridization to detect bound proteins. Subsequent validation using fluorescence resonance energy transfer (FRET) confirms direct interactions, such as with FASN (fatty acid synthase) and TOP1 (topoisomerase I) .

Q. How does this compound inhibit cancer cell proliferation in vitro, and what assays are recommended for quantifying its effects?

- Methodological Answer : Treat cancer cell lines with this compound at varying concentrations (e.g., 0.1–10 µM) and measure viability via MTT or ATP-based assays. Dose-response curves reveal IC50 values, with results showing significant growth inhibition at low concentrations (e.g., IC50 = 0.5 µM in bladder cancer models) .

Q. What in vitro models are suitable for studying this compound’s anticancer mechanisms?

- Methodological Answer : Use established cancer cell lines (e.g., T24 for bladder cancer) in 2D monolayer cultures. For mechanistic studies, combine treatment with pathway-specific inhibitors (e.g., FASN inhibitors) to validate target engagement .

Q. How can researchers validate the specificity of this compound’s protein interactions?

- Methodological Answer : Employ competitive binding assays using unlabeled this compound or structural analogs. Bioinformatic tools like STRING or KEGG pathway analysis can further contextualize interaction networks .

Advanced Research Questions

Q. What multi-omics approaches are effective in elucidating this compound’s mechanism of action?

- Methodological Answer : Integrate transcriptomics (RNA-seq), proteomics (LC-MS/MS), and metabolomics (NMR or mass spectrometry) to map pathway perturbations. For example, this compound downregulates lipid metabolism genes (e.g., FASN) while upregulating apoptosis-related proteins (e.g., caspase-3) .

Q. How can researchers optimize this compound’s therapeutic window to balance efficacy and toxicity?

- Methodological Answer : Conduct pharmacokinetic/pharmacodynamic (PK/PD) studies in murine models to determine maximum tolerated doses (MTD). In vitro toxicity screens (e.g., human hepatocyte assays) help identify off-target effects .

Q. What strategies resolve contradictions in this compound’s efficacy across different cancer models?

- Methodological Answer : Analyze model-specific variables (e.g., mutation profiles, expression levels of FASN/TOP1). Use CRISPR-Cas9 knockouts or patient-derived xenografts (PDXs) to validate context-dependent mechanisms .

Q. How should researchers design experiments to assess this compound’s synergy with existing therapies?